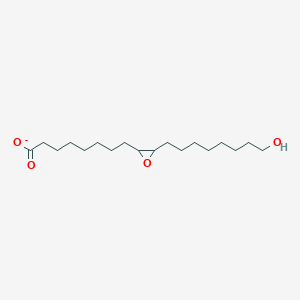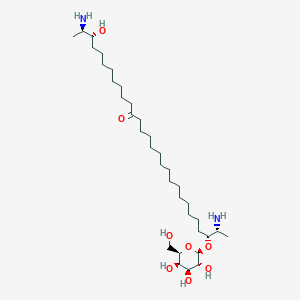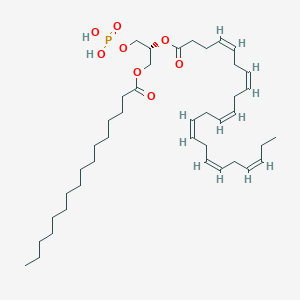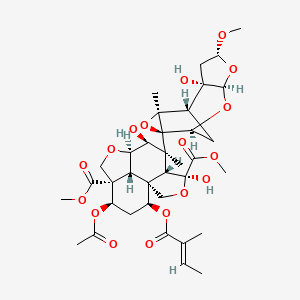
Lettowianthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lettowianthine, also known as annobraine, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Lettowianthine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lettowianthine is primarily located in the cytoplasm. Outside of the human body, lettowianthine can be found in alcoholic beverages and fruits. This makes lettowianthine a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Isolation and Structure Elucidation
Lettowianthine, a novel compound, was isolated from the root bark of Lettowianthus stellatus. This discovery was significant in phytochemistry, contributing to the understanding of plant alkaloids and their structures. The isolation and structural elucidation of lettowianthine involved spectroscopic methods, highlighting its uniqueness among aporphinoid alkaloids (Nkunya, Jonker, Makangara, Waibel, & Achenbach, 2000).
Broader Scientific Research Context
While specific research focusing solely on lettowianthine is limited, it's important to recognize the broader context of scientific research, where methodologies and approaches are constantly evolving. Innovations in research methods, including those in phytochemistry and related fields, are crucial for advancing our understanding of complex natural compounds like lettowianthine. This evolution in research methodologies reflects a shift towards more specialized and prediction-focused approaches in the scientific community, including bioinformatics and other fields relevant to the study of natural compounds (Kelley & Scott, 2008).
Propriétés
Nom du produit |
Lettowianthine |
|---|---|
Formule moléculaire |
C19H11NO4 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione |
InChI |
InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2 |
Clé InChI |
FMLHJJVSHOCVAU-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O |
melting_point |
314-317°C |
Description physique |
Solid |
Synonymes |
lettowianthine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)





